6-ethyl 8-methyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex heterocyclic compound that features a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the ethyl, methyl, amino, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, methyl iodide, and nitrobenzene, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds featuring the nitrophenyl group, which may exhibit similar biological activities.
Uniqueness
6-ETHYL 8-METHYL 5-AMINO-2-METHYL-7-(3-NITROPHENYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O7S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-O-ethyl 8-O-methyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C19H19N3O7S/c1-4-29-19(25)13-12(10-6-5-7-11(8-10)22(26)27)14(18(24)28-3)17-21(15(13)20)16(23)9(2)30-17/h5-9,12H,4,20H2,1-3H3 |
InChI Key |
GUKMLDDVRLIMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C)N |
Origin of Product |
United States |
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